molecular formula C5H6N6O B048695 2,6-DIAMINO-8-PURINOL HEMISULFATE MONOHYDRATE CAS No. 123333-49-3

2,6-DIAMINO-8-PURINOL HEMISULFATE MONOHYDRATE

Cat. No. B048695
CAS RN: 123333-49-3
M. Wt: 166.14 g/mol
InChI Key: LREVGBUCKQNOFO-UHFFFAOYSA-N
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Description

2,6-Diamino-8-purinol hemisulfate monohydrate, also known by its CAS Number 698998-94-6, is a compound with the molecular formula 2C5H6N6O.H2O4S.H2O . It has a molecular weight of 448.375 .


Molecular Structure Analysis

The InChI code for this compound is 1S/2C5H6N6O.H2O4S.H2O/c26-2-1-3(10-4(7)9-2)11-5(12)8-1;1-5(2,3)4;/h2(H6,6,7,8,9,10,11,12);(H2,1,2,3,4);1H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 448.375 . Its melting point is 324-329 °C (lit.) .

Scientific Research Applications

Medicine: Potential Therapeutic Agent

2,6-Diamino-8-purinol hemisulfate monohydrate may have potential as a therapeutic agent due to its structural similarity to naturally occurring purines. It could be explored for its efficacy in modulating purine metabolism, which is crucial in various physiological processes and diseases .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound could be used to study enzyme inhibition, particularly enzymes involved in nucleotide synthesis. Its purine-like structure makes it a candidate for competitive inhibition assays, providing insights into enzyme mechanisms .

Pharmacology: Drug Development

The pharmacological applications of 2,6-Diamino-8-purinol hemisulfate monohydrate might include its use as a precursor or an intermediate in the synthesis of more complex molecules with potential drug activity .

Material Science: Organic Semiconductor Precursor

In material science, this compound could serve as a precursor for the synthesis of organic semiconductors due to its conjugated ring system, which is a key feature in the conductivity of organic materials .

Environmental Science: Analyte in Pollution Studies

Environmental scientists could use 2,6-Diamino-8-purinol hemisulfate monohydrate as an analyte to develop methods for detecting and quantifying purine derivatives in water sources, aiding pollution monitoring efforts .

Analytical Chemistry: Standard for Calibration

This compound can be used as a standard in analytical chemistry for calibrating instruments that measure purine compounds, ensuring accuracy and precision in quantitative analyses .

Agriculture: Growth Regulation Research

Although not directly used in agriculture, research into the effects of purine derivatives on plant growth regulation could be facilitated by this compound, potentially leading to the development of new agrochemicals .

Industrial Processes: Catalyst or Reagent

In industrial processes, 2,6-Diamino-8-purinol hemisulfate monohydrate could be investigated for its use as a catalyst or a reagent in chemical reactions that produce materials with purine structures .

properties

IUPAC Name

2,6-diamino-1,7-dihydropurin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6O/c6-2-1-3(10-4(7)9-2)11-5(12)8-1/h(H6,6,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREVGBUCKQNOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=NC1=NC(=O)N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C12=C(NC(=NC1=NC(=O)N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 95694

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-DIAMINO-8-PURINOL HEMISULFATE MONOHYDRATE
Reactant of Route 2
2,6-DIAMINO-8-PURINOL HEMISULFATE MONOHYDRATE
Reactant of Route 3
2,6-DIAMINO-8-PURINOL HEMISULFATE MONOHYDRATE
Reactant of Route 4
2,6-DIAMINO-8-PURINOL HEMISULFATE MONOHYDRATE
Reactant of Route 5
2,6-DIAMINO-8-PURINOL HEMISULFATE MONOHYDRATE
Reactant of Route 6
2,6-DIAMINO-8-PURINOL HEMISULFATE MONOHYDRATE

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